molecular formula C10H8ClNS B1391959 5-(5-Chloro-2-thienyl)-2-methylpyridine CAS No. 323594-95-2

5-(5-Chloro-2-thienyl)-2-methylpyridine

Cat. No. B1391959
CAS RN: 323594-95-2
M. Wt: 209.7 g/mol
InChI Key: NNAUZTOTYBETJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-thiophenecarboxaldehyde is a thiophene derivative . It has been used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis[( E )-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-thiophenecarboxaldehyde is represented by the empirical formula C5H3ClOS . Its molecular weight is 146.59 .


Chemical Reactions Analysis

5-Chloro-2-thiophenecarboxaldehyde may be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids .


Physical And Chemical Properties Analysis

5-Chloro-2-thiophenecarboxaldehyde has a refractive index of 1.604 (lit.), a boiling point of 99 °C/21 mmHg (lit.), and a density of 1.376 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Synthesis of Biological Compounds :

    • Schiff bases derived from 2-chloro-5-methylpyridine are used as synthons for α-nornicotin derivatives and in the preparation of biologically active molecules and pesticidal compounds (Gangadasu, Raju, & Rao, 2002).
  • Intermediate in Medicine and Pesticides :

    • 2-Chloro-5-trichloromethylpyridine, closely related to the query compound, serves as an important intermediate in various medicines and pesticides (Li, 2005).
  • Cyanopyridine-Thione and Thieno[2,3-b]pyridine Derivatives :

  • Metal-ion Reactivity and Coordination Compounds :

  • Electroluminescent Properties in Platinum Complexes :

    • Variants of the compound, such as 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, are used in synthesizing mono-cyclometalated Pt(II) complexes with potential electroluminescent properties (Ionkin, Marshall, & Wang, 2005).
  • Antimicrobial Activity of Derivatives :

  • Molecular Structure and Spectroscopy Studies :

  • Microreaction Systems in Intermediate Preparation :

    • Microreaction systems involving derivatives of 3-methylpyridine, related to the query compound, have been explored for safer and more efficient production processes in industrial settings (Sang, Huang, & Xu, 2020).

Safety And Hazards

5-Chloro-2-thienylmagnesium bromide, a related compound, is classified as a skin corrosive substance. It is highly flammable and may cause severe skin burns and eye damage. It may also cause respiratory irritation and is suspected of causing cancer .

Future Directions

5-Chloro-2-thiophenecarboxaldehyde may be used for the synthesis of various compounds, indicating its potential for future research .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNS/c1-7-2-3-8(6-12-7)9-4-5-10(11)13-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAUZTOTYBETJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chloro-2-thienyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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